molecular formula C21H23NO4 B2399191 3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879044-81-2

3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2399191
CAS No.: 879044-81-2
M. Wt: 353.418
InChI Key: DYMNQXCZMRKSDM-UHFFFAOYSA-N
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Description

3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the indolinone family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolinone Core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.

    Introduction of the Hydroxy and Methyl Groups: These functional groups can be introduced through selective alkylation and hydroxylation reactions.

    Attachment of the Tolyl Group: This step may involve etherification reactions using m-tolyl alcohol and suitable leaving groups.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Affecting Cellular Processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indolinone Derivatives: Compounds with similar core structures but different substituents.

    Tolyl-Substituted Compounds: Molecules with tolyl groups attached to various functional groups.

Uniqueness

The uniqueness of 3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14-5-4-6-17(11-14)26-10-9-22-19-8-7-15(2)12-18(19)21(25,20(22)24)13-16(3)23/h4-8,11-12,25H,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMNQXCZMRKSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)C)C(C2=O)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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